molecular formula C18H19FN2O4S B2968966 4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954038-70-1

4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2968966
CAS RN: 954038-70-1
M. Wt: 378.42
InChI Key: UQKLVMMVDVKNAP-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity . The molecule also contains a morpholine ring, which is a common feature in many drugs and can enhance solubility and bioavailability.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide moiety would contribute to the aromaticity of the molecule, while the morpholine ring would introduce a cyclic ether and secondary amine into the structure.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The sulfonamide group could potentially undergo hydrolysis, while the morpholine ring could participate in a variety of reactions due to the presence of the ether and amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and morpholine groups could enhance the compound’s solubility in water.

Scientific Research Applications

COX-2 Inhibition

A study by Hashimoto et al. (2002) highlighted the synthesis of benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2). The introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, beneficial in treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized benzenesulfonamides with substituted phenyl groups, examining their role as carbonic anhydrase (CA) inhibitors. The study found that the introduction of fluorine and other substituents played a key role in inhibiting human cytosolic isoforms hCA I and II, crucial for further anti-tumor activity studies (Gul et al., 2016).

Biotransformation in Antidepressant Properties

Słoczyńska et al. (2018) explored the metabolism of a novel 5-HT7 receptor antagonist with antidepressant-like properties. The study involved in vitro and in silico approaches to understand the biotransformation pathways, revealing the compound's high clearance and potential therapeutic applications (Słoczyńska et al., 2018).

Antimicrobial and Anticancer Evaluation

Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives, evaluating their antimicrobial and anticancer activities. The study identified certain compounds as more effective than standard drugs, underscoring the importance of these derivatives in developing new therapeutic agents (Kumar et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzenesulfonamides are often used as carbonic anhydrase inhibitors in the treatment of conditions like glaucoma . Morpholines are used in a variety of applications, including as antifungal agents .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given the bioactivity of both benzenesulfonamides and morpholines, this compound could have potential applications in pharmaceuticals .

properties

IUPAC Name

4-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKLVMMVDVKNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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